ethyl 9E-tetradecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9E-tetradecenoate: is an organic compound with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . It is an ester derived from 9-tetradecenoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 9E-tetradecenoate can be synthesized through the esterification of 9-tetradecenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 9E-tetradecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products Formed:
Oxidation: 9-tetradecenoic acid.
Reduction: 9-tetradecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 9E-tetradecenoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 9E-tetradecenoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 9-tetradecenoic acid, which can then participate in various biochemical pathways. The compound’s biological activities are attributed to its ability to interact with cellular membranes and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Ethyl 9Z-tetradecenoate: Similar in structure but with a different configuration of the double bond.
Methyl 9E-tetradecenoate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl 9E-hexadecenoate: Similar ester but with a longer carbon chain.
Uniqueness: this compound is unique due to its specific configuration and chain length, which confer distinct chemical and biological properties. Its specific ester group and double bond configuration make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H30O2 |
---|---|
Molecular Weight |
254.41 g/mol |
IUPAC Name |
ethyl (E)-tetradec-9-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h7-8H,3-6,9-15H2,1-2H3/b8-7+ |
InChI Key |
SVEDZEIUAKXCCX-BQYQJAHWSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC(=O)OCC |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.